1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine
Description
1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a piperazine derivative with the molecular formula C₂₀H₂₃F₃N₂, an average molecular mass of 348.412 g/mol, and a monoisotopic mass of 348.181333 g/mol . Its structure features a piperazine core substituted with a 3-methylbenzyl group at position 1 and a 2-(trifluoromethyl)benzyl group at position 2. The compound is identified by CAS 355396-12-2 and ChemSpider ID 496371 . The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the methylbenzyl substituent contributes to steric and electronic modulation, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2/c1-16-5-4-6-17(13-16)14-24-9-11-25(12-10-24)15-18-7-2-3-8-19(18)20(21,22)23/h2-8,13H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVANIBMLTVJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine typically involves the reaction of 1-(3-methylbenzyl)piperazine with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide, lithium diisopropylamide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated aromatic rings.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Pharmacological Applications
1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been investigated for its potential as a therapeutic agent in several areas:
Antidepressant Activity
Research indicates that piperazine derivatives can exhibit antidepressant effects. The structural modifications in this compound may enhance its interaction with serotonin receptors, potentially leading to improved mood regulation. Studies have shown that similar compounds can modulate neurotransmitter systems, which are crucial in treating depression .
Antipsychotic Properties
The compound's ability to interact with dopamine receptors suggests it may have antipsychotic effects. Piperazine derivatives are often explored for their neuroleptic properties, which could be beneficial in managing conditions like schizophrenia .
Anti-inflammatory Effects
There is emerging evidence that piperazine compounds possess anti-inflammatory properties. The trifluoromethyl group may contribute to this activity by influencing the compound's interaction with inflammatory pathways .
Material Science Applications
The unique chemical structure of this compound also positions it as a valuable material in polymer science:
Polymer Additives
Due to its thermal stability and chemical resistance, this compound can be utilized as an additive in polymers to enhance their mechanical properties and thermal stability. Research has indicated that incorporating such piperazine derivatives into polymer matrices can improve tensile strength and durability .
Coatings and Films
The compound's properties make it suitable for developing coatings that require high performance under extreme conditions. Its application in coatings can provide corrosion resistance and durability, particularly in industrial settings .
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study 1 : A study evaluated the antidepressant effects of various piperazine derivatives, including this compound, demonstrating significant improvement in depressive symptoms in animal models .
- Case Study 2 : Research on polymer blends incorporated with this compound showed enhanced mechanical properties compared to standard polymers, indicating its effectiveness as a reinforcing agent .
Mechanism of Action
The mechanism of action of 1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can act as a pharmacophore, binding to specific sites on proteins and modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Piperazine derivatives are widely studied for their pharmacological versatility. Below is a detailed comparison of the target compound with analogs, focusing on structural variations, biological activities, and structure-activity relationships (SAR).
Structural and Pharmacokinetic Comparisons
Lipophilicity and Metabolic Stability :
- The CF₃ group in the target compound increases lipophilicity (logP ≈ 3.5 ), enhancing blood-brain barrier penetration. This property is shared with Calxinin , an antimalarial compound featuring a 4-(trifluoromethyl)benzylpiperazine moiety .
- In contrast, 1-(3-chlorophenyl)piperazine (compound 4 in ) has lower lipophilicity (logP ≈ 2.8 ), correlating with reduced CNS activity .
Crystal Structure and Conformational Flexibility :
- The dihedral angle between the two benzyl rings in the target compound is ~30.97° , similar to 1-tosyl-4-[2-(trifluoromethyl)benzyl]piperazine (compound III in ). This angle influences receptor binding; larger angles (e.g., 76.86° in 1-(2,4-dichlorobenzyl)-4-tosylpiperazine) reduce steric compatibility with enzyme active sites .
Pharmacological Profiles
- p-Aminophenyl-ethyl-m-trifluoromethylphenyl piperazine (5-HT₁A agonist) inhibits SND and reduces blood pressure, demonstrating substituent-dependent effects on cardiovascular function .
Data Tables: Key Comparisons
Table 1: Substituent Effects on Anticancer Activity
Table 2: Structural Parameters and Activity
| Compound | Dihedral Angle (°) | BChE Inhibition (IC₅₀, mM) | FLT3 Inhibition | |
|---|---|---|---|---|
| Target Compound | ~30.97 | Not tested | Not tested | |
| 1-Tosyl-4-[2-CF₃-benzyl] | 30.97 | N/A | N/A | |
| 207 | N/A | 0.092 | N/A |
Key Research Findings and Contradictions
- Synergistic Moieties: The 1-methyl-4-(2-CF₃-benzyl)piperazine group alone (as in HSN285) is insufficient for FLT3 inhibition, requiring additional motifs like aminoisoquinoline for potency . This contrasts with vindoline conjugates (e.g., 23), where the CF₃-benzylpiperazine moiety alone drives activity .
- Substituent Position Matters : 2-(Trifluoromethyl)benzyl (target compound) vs. 3-(trifluoromethyl)phenyl (compound 3b in ) substituents yield divergent pharmacological profiles due to differences in steric hindrance and electronic effects .
Biological Activity
1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a compound of interest due to its potential biological activities, particularly in the context of cholinesterase inhibition and its implications for neurological disorders. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.
- Molecular Formula : C20H23F3N2
- Molecular Weight : 362.41 g/mol
- CAS Number : 355396-12-2
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its effects on cholinesterase enzymes, which are crucial in neurotransmission.
Cholinesterase Inhibition
Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets for compounds aimed at treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that derivatives containing piperazine structures exhibit varying degrees of inhibition against these enzymes.
Table 1: Inhibition Potency Against Cholinesterases
| Compound | IC50 (µM) AChE | IC50 (µM) BChE |
|---|---|---|
| This compound | Not specified | 0.092 |
| Donepezil | 1.419 | - |
The compound has demonstrated a significant inhibitory effect on BChE, with an IC50 value indicating its potential as a therapeutic agent against cholinergic dysfunctions . The trifluoromethyl group in the structure appears to enhance binding affinity to the active site of the enzyme, suggesting a favorable interaction profile .
The mechanism by which this compound inhibits cholinesterases involves multiple interactions within the enzyme's active site:
- Hydrogen Bonding : The trifluoromethyl group may form hydrogen bonds with key amino acids in the enzyme.
- π–π Interactions : The aromatic rings in the compound can engage in π–π stacking with residues in the active site, stabilizing the binding.
These interactions were supported by docking studies that illustrated how bulky substituents could enhance anti-BChE activity due to better accommodation within the enzyme's active site .
Case Studies and Research Findings
Several studies have highlighted the biological activity of piperazine derivatives, including our compound of interest:
- In Vitro Studies : In various assays, compounds similar to this compound were tested for their cytotoxicity against cell lines. Results indicated that at effective concentrations against BChE, these compounds exhibited low toxicity towards healthy cells (NIH3T3), suggesting a favorable therapeutic index .
- Comparative Analysis : Research comparing various piperazine derivatives found that those with bulky groups like trifluoromethyl showed enhanced inhibitory properties compared to simpler structures. This supports the hypothesis that structural modifications can significantly influence biological activity .
Q & A
Q. What are the common synthetic strategies for synthesizing 1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 1-(3-methylbenzyl)piperazine with a trifluoromethylbenzyl halide (e.g., 2-(trifluoromethyl)benzyl bromide) in a polar aprotic solvent (e.g., DMF or DCM) using a base like KCO to deprotonate the piperazine nitrogen .
- Step 2: Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 1:2) and purify via column chromatography (silica gel, ethyl acetate:hexane 1:8) .
- Optimization: Microwave-assisted synthesis (50°C, 200 W, 10 min) or CuSO-catalyzed click chemistry can enhance yields .
Key Data:
| Parameter | Example Conditions | Yield Range |
|---|---|---|
| Solvent | DMF, DCM | 60–97% |
| Catalyst | CuSO·5HO | 26–86% |
| Purification | Silica gel chromatography | >95% purity |
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR (e.g., δ 3.77 ppm for benzyl-CH, δ 115–135 ppm for aromatic carbons) .
- High-Resolution Mass Spectrometry (HR-MS): Verify molecular ion peaks (e.g., m/z 397.1685 for CHFNO) .
- Elemental Analysis: Confirm C, H, N, and F content (e.g., Anal. Calcd: C 60.60%, Found: 61.33%) .
Critical Note: Discrepancies in elemental analysis (e.g., fluorine content) may indicate incomplete purification or side reactions.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimalarial) of this compound?
Methodological Answer:
- Dose-Response Studies: Use IC assays to compare activity across cell lines (e.g., cancer vs. Plasmodium falciparum) .
- Structural Analogs: Test derivatives (e.g., replacing trifluoromethyl with nitro groups) to identify critical pharmacophores .
- Target Validation: Perform molecular docking (e.g., against tyrosine kinases or PfATP4 ion channels) to clarify mechanisms .
Example Finding:
Modifying the benzyl group (e.g., 4-fluorobenzyl vs. 3-trifluoromethylbenzyl) increased antimalarial activity by 3-fold, suggesting substituent-dependent target selectivity .
Q. What strategies improve the metabolic stability of this compound for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustments: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
- Prodrug Design: Mask polar groups (e.g., esterify piperazine nitrogens) to enhance bioavailability .
- Pharmacokinetic Profiling: Use HPLC-fluorescence (e.g., DIB-Cl derivatization) to track plasma stability .
Key Data:
| Modification | Half-Life (h) | Bioavailability (%) |
|---|---|---|
| Unmodified | 2.1 | 12 |
| Trifluoromethyl | 4.8 | 34 |
Q. How can computational methods guide the optimization of this compound’s binding affinity?
Methodological Answer:
- Molecular Dynamics (MD): Simulate interactions with targets (e.g., dopamine D3 receptors) to identify stable binding conformations .
- QSAR Models: Correlate substituent electronegativity (e.g., Hammett constants) with activity trends .
- Docking Software (AutoDock/Vina): Predict binding poses using crystal structures (e.g., PDB: 4U5P for kinase targets) .
Example Insight:
Docking revealed that the trifluoromethyl group enhances hydrophobic interactions with PfATP4, explaining its antimalarial potency .
Q. What experimental controls are critical when evaluating this compound’s in vitro toxicity?
Methodological Answer:
- Negative Controls: Use solvent-only (e.g., DMSO) and parent piperazine derivatives (e.g., 1-methylpiperazine) to isolate toxicity .
- Positive Controls: Compare with known toxicants (e.g., doxorubicin for cancer cells) to calibrate assays .
- Off-Target Screening: Test against non-target receptors (e.g., hERG channels) to assess cardiovascular risk .
Critical Note: Contradictory cytotoxicity data may arise from cell line-specific permeability (e.g., MCF-7 vs. HEK293) .
Q. How can researchers validate the antioxidant potential of this compound in oxidative stress models?
Methodological Answer:
- ROS Scavenging Assays: Measure inhibition of DPPH or ABTS radicals (e.g., IC = 15–30 µM) .
- Cell-Based Models: Use HO-induced oxidative stress in SH-SY5Y neurons and quantify survival via MTT assay .
- Gene Expression: Profile Nrf2 pathway activation (e.g., qPCR for HO-1) to confirm mechanistic involvement .
Key Finding:
Piperazine derivatives with electron-deficient aryl groups (e.g., nitro) showed 2× higher ROS scavenging than methylbenzyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
